6-Sulfanylidenepiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Sulfanylidenepiperidine-2-carboxylic acid is a heterocyclic compound featuring a piperidine ring with a sulfanyl group at the 6-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Sulfanylidenepiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a thiol reagent under acidic or basic conditions to introduce the sulfanyl group. The carboxylic acid group can be introduced through oxidation reactions or by using carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products:
Sulfoxides and Sulfones: Formed from oxidation of the sulfanyl group.
Alcohols: Formed from reduction of the carboxylic acid group.
Substituted Piperidines: Formed from substitution reactions on the piperidine ring.
Scientific Research Applications
6-Sulfanylidenepiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Sulfanylidenepiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form strong interactions with metal ions and proteins, potentially inhibiting or modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
6-Sulfanylpyridine-2-carboxylic acid: Similar structure but with a pyridine ring instead of a piperidine ring.
6-Mercaptopicolinic acid: Another sulfur-containing heterocyclic compound with a carboxylic acid group.
Uniqueness: 6-Sulfanylidenepiperidine-2-carboxylic acid is unique due to its combination of a piperidine ring with both a sulfanyl and a carboxylic acid group
Properties
Molecular Formula |
C6H9NO2S |
---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
6-sulfanylidenepiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO2S/c8-6(9)4-2-1-3-5(10)7-4/h4H,1-3H2,(H,7,10)(H,8,9) |
InChI Key |
SBNGRMPJSXENGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC(=S)C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.